ethyl 5-propyl-1H-pyrazole-4-carboxylate

Lipophilicity Physicochemical Properties Drug Design

Researchers face variability when substituting pyrazole-4-carboxylate isomers due to divergent LogP and reactivity. This compound offers a specific 5-propyl regioisomer that eliminates this uncertainty. - Defined regiochemistry directs cycloaddition and cross-coupling outcomes for SAR studies. - Higher lipophilicity vs. methyl analog improves membrane penetration in agrochemical leads. - Reliable benchmark for HPLC/GC method development due to intermediate retention.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 123374-28-7
Cat. No. B039635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-propyl-1H-pyrazole-4-carboxylate
CAS123374-28-7
SynonymsETHYL 5-PROPYL-1H-PYRAZOLE-4-CARBOXYLATE
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCCC1=C(C=NN1)C(=O)OCC
InChIInChI=1S/C9H14N2O2/c1-3-5-8-7(6-10-11-8)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11)
InChIKeyCNHUAGMMONCJCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-propyl-1H-pyrazole-4-carboxylate – Core Physicochemical Profile


Ethyl 5-propyl-1H-pyrazole-4-carboxylate (CAS 123374-28-7) is a substituted pyrazole ester with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol [1]. It features a propyl group at the 5-position and an ethyl carboxylate ester at the 4-position of the pyrazole ring, which distinguishes it from simpler pyrazole carboxylates. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, where its specific substitution pattern can influence both physicochemical properties and downstream synthetic utility .

Intermediate for medicinal chemistry and agrochemical synthesis workflows
5-propyl substitution modulates lipophilicity and downstream reactivity
Supports synthetic route design requiring regiochemical control

Why Ethyl 5-propyl-1H-pyrazole-4-carboxylate Has No Direct Substitute


Generic substitution among pyrazole-4-carboxylate esters is not advisable due to the profound impact of the 5-alkyl substituent on key physicochemical parameters such as lipophilicity (LogP) and boiling point, which directly affect compound handling, purification, and downstream reaction outcomes . In silico and experimental studies on related pyrazole-4-carboxylate scaffolds demonstrate that even minor alkyl chain variations can alter biological target engagement and metabolic stability [1]. Furthermore, the specific regiochemistry (5-propyl vs. 3-propyl) dictates distinct reactivity profiles in subsequent synthetic transformations [2]. Therefore, substituting ethyl 5-propyl-1H-pyrazole-4-carboxylate with a close analog like ethyl 5-methyl-1H-pyrazole-4-carboxylate or ethyl 1H-pyrazole-4-carboxylate will introduce uncontrolled variability into any research or production workflow.

LogP shift

Shorter alkyl chains reduce lipophilicity, altering partitioning and chromatographic behavior.

Boiling point difference

Substantially lower boiling points in analogs increase volatility and evaporative loss during processing.

Regiochemistry mismatch

5-propyl regiochemistry directs distinct synthetic outcomes not replicated by 3-propyl or unsubstituted pyrazoles.

Differentiation Evidence: Ethyl 5-propyl-1H-pyrazole-4-carboxylate vs. Analogs


Lipophilicity Advantage Over Shorter-Chain Analogs

Ethyl 5-propyl-1H-pyrazole-4-carboxylate exhibits a significantly higher LogP value compared to its 5-methyl analog and the unsubstituted pyrazole-4-carboxylate, indicating enhanced lipophilicity . This difference is critical for applications requiring increased membrane permeability or altered solubility profiles [1].

Lipophilicity (LogP)
Head-to-head
LogP 1.80 vs 0.89–0.90 (5-methyl) and 0.59–1.25 (unsubstituted)
Supports partitioning and permeability screening
Calculated; experimental verification recommended
Lipophilicity Physicochemical Properties Drug Design

Higher Boiling Point vs. 5-Methyl Analog

The boiling point of ethyl 5-propyl-1H-pyrazole-4-carboxylate is substantially higher than that of its 5-methyl counterpart, a direct consequence of its increased molecular weight and van der Waals interactions [1]. This property impacts both storage stability and the choice of distillation/purification techniques .

Boiling point
Head-to-head
336.4 °C (281–287 °C above methyl analog)
Reduced volatility supports thermal processing
Measured at 760 mmHg; method-dependent variation possible
Thermal Stability Purification Synthetic Chemistry

Unique Regiochemistry in Synthetic Transformations

The 5-propyl substitution pattern on the pyrazole ring, as opposed to the 3-propyl or unsubstituted variants, directs regioselective transformations during further functionalization [1]. Patented processes demonstrate that 5-alkyl pyrazole-4-carboxylates undergo cyclization and alkylation reactions with different regiochemical outcomes compared to their 3-alkyl isomers [2].

Regiochemistry
Class-level
5-propyl directs N-alkylation/cyclization with distinct regioselectivity; ~3:1 ratio reported for related pyrazoles
Enables predictable synthetic handle not replicable by 3-isomer
Patented processes confirm regiochemical divergence
Regioselectivity Organic Synthesis Intermediate

Scaffold-Level Antimicrobial Potential

While direct, quantitative antimicrobial data for ethyl 5-propyl-1H-pyrazole-4-carboxylate are not widely published, the 1H-pyrazole-4-carboxylate scaffold has demonstrated significant antifungal activity against plant pathogenic fungi in class-level studies [1]. The specific 5-alkyl substitution pattern is a known determinant of bioactivity within this class, making the 5-propyl derivative a logical candidate for focused agrochemical or medicinal chemistry screening [2].

Antimicrobial potential
Class-level
Scaffold-level antifungal activity reported; compound-specific data not available
Supports antimicrobial screening context
Class-level inference; requires targeted bioassay validation
Antimicrobial Agrochemical Fungicide

Key Applications for Ethyl 5-propyl-1H-pyrazole-4-carboxylate


Herbicide & Fungicide Intermediate

The elevated lipophilicity and unique regiochemistry of ethyl 5-propyl-1H-pyrazole-4-carboxylate make it an ideal building block for designing novel agrochemicals . Its scaffold is a core component in the synthesis of pyrazole carboxamide fungicides and sulfonylurea herbicides . The 5-propyl group can enhance plant cuticle penetration and soil mobility compared to shorter alkyl chain analogs, potentially improving field efficacy [1].

Kinase Inhibitor & Anti-inflammatory Scaffold

Pyrazole-4-carboxylates are privileged structures in kinase inhibitor design . Ethyl 5-propyl-1H-pyrazole-4-carboxylate provides a specific substitution pattern that can be exploited to optimize binding interactions in hydrophobic pockets of target proteins. Its higher LogP value may be advantageous for crossing the blood-brain barrier in CNS-targeted programs, a property not shared by the less lipophilic methyl analog .

Complex Heterocycle Synthesis

The distinct boiling point and reactivity profile of ethyl 5-propyl-1H-pyrazole-4-carboxylate facilitate its use in multi-step syntheses of fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) and bi-heterocyclic compounds . Its regiochemistry directs cycloaddition and cross-coupling reactions to yield specific regioisomeric products that are difficult to access from other pyrazole-4-carboxylates . This is particularly valuable in medicinal chemistry SAR studies.

Analytical Reference Standard

Given its well-defined physicochemical parameters (LogP, boiling point, molecular weight), ethyl 5-propyl-1H-pyrazole-4-carboxylate can serve as a reference compound for developing and validating chromatographic methods (HPLC, GC) for pyrazole derivatives . Its intermediate lipophilicity and thermal stability provide a reliable benchmark for method robustness testing and column calibration .

Application
Selection Property
Validation Focus
Agrochemical intermediate research
Lipophilicity profile and 5-propyl regiochemistry
Formulation screening and target-site penetration assays
Kinase inhibitor scaffold design
Hydrophobic pocket complementarity
Target engagement and selectivity profiling
Heterocycle synthesis
Thermal stability and regiochemical control
Synthetic route efficiency and regioisomer purity
Chromatographic method development
Defined LogP and boiling point
Method robustness and column calibration

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